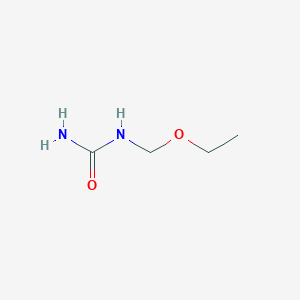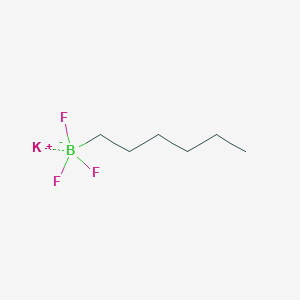
Potassium hexyltrifluoroborate
Overview
Description
Potassium hexyltrifluoroborate is an organoboron compound that contains a hexyl group attached to a trifluoroborate anion. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a useful reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexyltrifluoroborate can be synthesized through the reaction of hexylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- The mixture is stirred at room temperature until the reaction is complete.
- The resulting this compound is then isolated by filtration and dried.
Hexylboronic acid: is reacted with (KHF2) in an aqueous medium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using continuous flow reactors to ensure consistent product quality.
- Implementing automated filtration and drying systems to enhance efficiency and yield.
Scaling up: the reaction of hexylboronic acid with potassium bifluoride.
Chemical Reactions Analysis
Types of Reactions: Potassium hexyltrifluoroborate undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Alkylated Products: Resulting from substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Potassium hexyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which potassium hexyltrifluoroborate exerts its effects involves:
Nucleophilic Attack: The trifluoroborate anion acts as a nucleophile, attacking electrophilic centers in substrates.
Hydrolysis: In aqueous conditions, it can hydrolyze to form the corresponding boronic acid, which then participates in further reactions.
Cross-Coupling: In Suzuki-Miyaura reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Comparison with Similar Compounds
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness: Potassium hexyltrifluoroborate is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. This can influence its reactivity and the types of products formed in reactions.
Properties
IUPAC Name |
potassium;trifluoro(hexyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-6H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZIJEFTWHLTSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446065-12-9 | |
| Record name | Borate(1-), trifluorohexyl-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446065-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


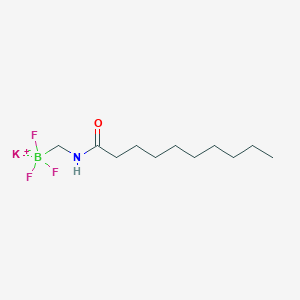

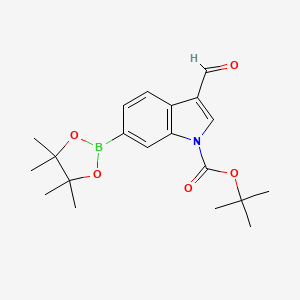
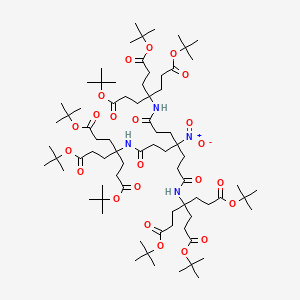
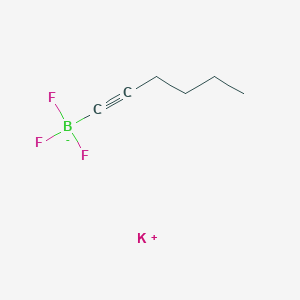
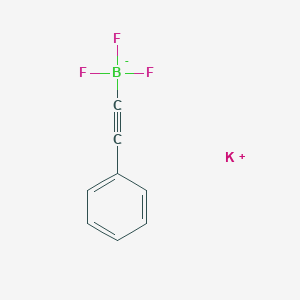
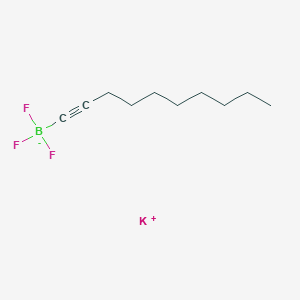
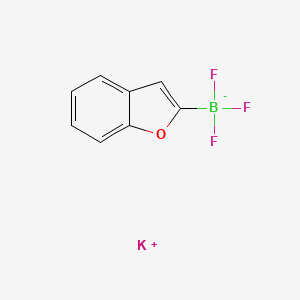
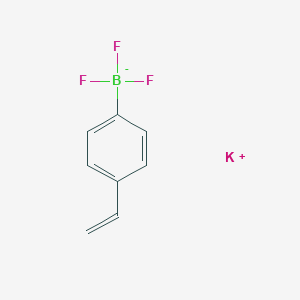
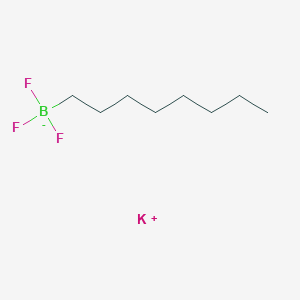
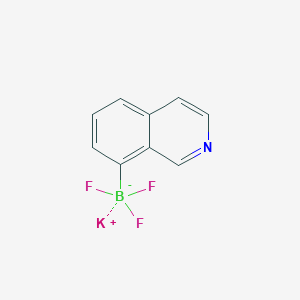
![1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea](/img/structure/B7889262.png)
![1-Methyl-3-[(methylcarbamoylamino)methyl]urea](/img/structure/B7889274.png)
